molecular formula C9H12BrNS B1438581 [(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine CAS No. 1039956-62-1

[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine

Cat. No. B1438581
CAS RN: 1039956-62-1
M. Wt: 246.17 g/mol
InChI Key: BOEXMSKOHUNVHX-UHFFFAOYSA-N
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Description

[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine, or 4-BTMCP, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is an amine with a bromothiophen-2-ylmethyl group and a cyclopropylmethyl group, and has been found to be useful in a variety of research applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Gomaa and Ali (2020) discusses the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a compound structurally distinct but related in the context of heterocyclic compound synthesis. The unique reactivity of this class of compounds, including their applications in synthesizing diverse heterocyclic compounds like pyrazolo-imidazoles and spiropyrroles, underscores the importance of exploring the reactivity and application potential of similarly complex molecules, such as "(4-Bromothiophen-2-yl)methylamine" in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Advanced Oxidation Processes

Research on the degradation of nitrogen-containing hazardous compounds, including amines and azo compounds in environmental contexts, suggests potential applications in environmental chemistry for compounds like "(4-Bromothiophen-2-yl)methylamine." Bhat and Gogate (2021) review the effectiveness of advanced oxidation processes in mineralizing resistant nitrogen-containing compounds, indicating a potential area of study for the environmental impact and degradation pathways of such complex amines (Bhat & Gogate, 2021).

Reductive Amination Processes

The synthesis of amines through reductive amination is a crucial reaction in organic chemistry and pharmaceutical synthesis, offering a perspective on the potential utility of "(4-Bromothiophen-2-yl)methylamine" in synthesizing new pharmaceutical agents or organic compounds. Irrgang and Kempe (2020) provide an extensive overview of reductive amination employing hydrogen, highlighting the importance of catalysts and reducing agents in synthesizing amines, which could relate to the synthesis and applications of the compound (Irrgang & Kempe, 2020).

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-8-3-9(12-6-8)5-11-4-7-1-2-7/h3,6-7,11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEXMSKOHUNVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromothiophen-2-yl)methyl](cyclopropylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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